molecular formula C13H16N2O2S B1456974 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 873537-76-9

1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1456974
M. Wt: 264.35 g/mol
InChI Key: BGQGATWUIONTFY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 873537-76-9 . It has a molecular weight of 264.35 and its IUPAC name is 1-cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid . The compound is typically stored at temperatures between 0-5°C and is a white solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is 1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a white solid . It is stored at temperatures between 0-5°C . The compound’s molecular weight is 264.35 , and its InChI code is 1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17) .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Research has demonstrated the synthesis of new unsymmetrical 2,5‐disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing the thieno[2,3‐c]pyrazolo moiety. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide by a multistep reaction sequence, indicating the versatility of the core structure in synthesizing a variety of heterocyclic compounds with potential biological and chemical applications (Patil et al., 2014).

Antimicrobial Activities

Another study focused on the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives for antimicrobial evaluation. The research found that these new heterocyclic compounds, based on thieno[3,2-c]pyrazole derivatives, exhibited moderate to high antimicrobial activity against a range of microorganisms, highlighting the potential of thieno[2,3-c]pyrazole derivatives in developing new antimicrobial agents (Aly, 2016).

properties

IUPAC Name

1-cyclohexyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQGATWUIONTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Reactant of Route 6
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1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

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